2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol
Description
2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol is a tertiary amine derivative featuring a 2,5-dichlorobenzyl group attached to an ethyl-amino-ethanol backbone. The compound’s molecular formula is inferred as C₉H₁₁Cl₂NO, with an estimated molecular weight of ~220 g/mol. Key functional groups include:
- A 2,5-dichlorobenzyl moiety, contributing lipophilicity and steric bulk.
- An ethyl-amino linker, enabling hydrogen bonding via the amine group.
- A terminal ethanol group, enhancing solubility through polar interactions.
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)methyl-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-2-14(5-6-15)8-9-7-10(12)3-4-11(9)13/h3-4,7,15H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJULPWHJYKJHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The primary method involves reacting 2,5-dichlorobenzyl chloride (2,5-DCBzCl) with 2-(ethylamino)ethanol under basic conditions. The amine group in 2-(ethylamino)ethanol acts as a nucleophile, displacing the chloride in 2,5-DCBzCl via an SN2 mechanism.
Procedure :
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Reactants :
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2,5-Dichlorobenzyl chloride (1.0 equiv)
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2-(Ethylamino)ethanol (1.2 equiv)
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Base: KCO (2.0 equiv)
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Solvent: Anhydrous DMF or THF
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Conditions :
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Temperature: 80–100°C (reflux)
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Duration: 12–24 hours
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Workup: Extraction with ethyl acetate, washing with brine, drying (NaSO), and solvent removal.
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Purification :
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Column chromatography (SiO, hexane/ethyl acetate) or recrystallization from ethanol/water.
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Key Advantages :
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High atom economy.
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Scalable for industrial production.
Limitations :
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Requires stringent moisture control to prevent hydrolysis of 2,5-DCBzCl.
Reductive Amination of 2,5-Dichlorobenzaldehyde with 2-(Ethylamino)ethanol
Reaction Mechanism
This method employs 2,5-dichlorobenzaldehyde and 2-(ethylamino)ethanol in a reductive amination process. The aldehyde reacts with the amine to form an imine intermediate, which is subsequently reduced to the target compound.
Procedure :
-
Reactants :
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2,5-Dichlorobenzaldehyde (1.0 equiv)
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2-(Ethylamino)ethanol (1.5 equiv)
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Reducing agent: NaBH (2.0 equiv) or NaBHCN (1.2 equiv)
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Solvent: Methanol or ethanol
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Conditions :
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Temperature: 0–25°C
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Duration: 4–6 hours
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Workup: Quench with water, extract with dichloromethane, dry (MgSO), and concentrate.
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Purification :
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Distillation under reduced pressure (80–90°C, 3 mmHg).
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Key Advantages :
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Avoids handling hazardous benzyl chloride.
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Mild reaction conditions.
Limitations :
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Lower yield compared to nucleophilic substitution.
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Requires careful pH control during reduction.
Hydroxyethylation of (2,5-Dichlorobenzyl)-ethyl-amine
Reaction Mechanism
This two-step approach first synthesizes (2,5-dichlorobenzyl)-ethyl-amine via alkylation of ethylamine with 2,5-DCBzCl, followed by hydroxyethylation using ethylene oxide.
Step 1: Synthesis of (2,5-Dichlorobenzyl)-ethyl-amine
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Reactants :
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2,5-DCBzCl (1.0 equiv)
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Ethylamine (1.5 equiv)
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Solvent: Dichloromethane
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Conditions :
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Temperature: 25°C
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Duration: 6 hours
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Workup: Wash with 5% HCl, dry, and concentrate.
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Step 2: Hydroxyethylation with Ethylene Oxide
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Reactants :
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(2,5-Dichlorobenzyl)-ethyl-amine (1.0 equiv)
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Ethylene oxide (2.0 equiv)
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Catalyst: NaOH (0.1 equiv)
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Conditions :
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Temperature: 60–80°C
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Pressure: Sealed reactor
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Duration: 8–12 hours
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Purification :
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Distillation (95–98°C, 3 mmHg).
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Key Advantages :
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Utilizes cost-effective ethylene oxide.
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Amenable to continuous flow processes.
Limitations :
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Requires specialized equipment for handling gaseous ethylene oxide.
Catalytic Hydrogenation of Nitro Intermediates
Reaction Mechanism
A nitro-substituted precursor, 2-nitro-5-chlorobenzyl ethylamino ethanol , is reduced using hydrogen gas and a palladium catalyst.
Procedure :
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Reactants :
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2-Nitro-5-chlorobenzyl ethylamino ethanol (1.0 equiv)
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Catalyst: 10% Pd/C (0.1 equiv)
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Solvent: Ethanol
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Conditions :
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H pressure: 1–3 atm
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Temperature: 25–50°C
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Duration: 4–6 hours
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Purification :
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Filtration to remove catalyst, solvent evaporation.
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Key Advantages :
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High selectivity.
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Minimal byproducts.
Limitations :
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Requires hydrogenation equipment.
Comparative Analysis of Methods
| Method | Starting Materials | Yield (%) | Temperature (°C) | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | 2,5-DCBzCl, 2-(ethylamino)ethanol | 70–85 | 80–100 | Moisture sensitivity |
| Reductive Amination | 2,5-Dichlorobenzaldehyde | 60–75 | 0–25 | pH control during reduction |
| Hydroxyethylation | Ethylene oxide, (2,5-DCBz)-ethyl-amine | 65–75 | 60–80 | Handling gaseous ethylene oxide |
| Catalytic Hydrogenation | Nitro precursor | 80–88 | 25–50 | Hydrogenation infrastructure |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Inhibition of Enzymatic Activity
Recent studies have highlighted the potential of this compound in inhibiting specific enzymes relevant to drug metabolism and disease processes. For instance, it has been evaluated for its inhibitory effects on lysosomal phospholipase A2 (LPLA2), which is involved in lipid metabolism and associated with various pathological conditions such as phospholipidosis . The inhibition of LPLA2 can lead to significant insights into drug-induced toxicity and metabolic disorders.
Pharmacological Research
The compound's structure suggests potential applications in pharmacological research, particularly as a lead compound for developing new therapeutic agents targeting inflammatory pathways or metabolic diseases . Its anti-inflammatory properties have been noted in related compounds, indicating that derivatives of this molecule could exhibit similar effects.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of compounds similar to 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol reveals that modifications to the benzyl and amino groups can significantly alter biological activity. This understanding can guide the design of more potent derivatives for specific therapeutic targets .
Case Study 1: Inhibition of LPLA2
A study investigated the effects of various compounds on LPLA2 activity, revealing that certain structural features are critical for effective inhibition. The methodology included enzyme assays where the test compound was evaluated alongside known inhibitors . The results demonstrated that modifications to the ethylamine group could enhance inhibitory potency.
Case Study 2: Anti-inflammatory Effects
In another study focusing on related compounds with anti-inflammatory properties, researchers assessed the impact on cyclooxygenase (COX) enzymes, which are key players in inflammation . The findings suggested that derivatives of this compound could serve as potential anti-inflammatory agents by modulating COX activity.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Geometry
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol ()
- Molecular Formula: C₁₄H₁₃Cl₂NO | MW: 282.15 g/mol .
- Key Differences :
- Substitution pattern: 2,6-dichloro vs. 2,5-dichloro on the benzyl group.
- Additional phenyl ring in the structure.
- Structural Impact :
2-[Cyclopropyl-(2,6-dichloro-benzyl)-amino]-ethanol ()
- Key Differences :
- Cyclopropyl group replaces the ethyl chain.
- 2,6-dichloro substitution vs. 2,5-dichloro.
Functional Group Variations
2-Chloro-N-(2,5-dichloro-benzyl)-acetamide ()
- Molecular Formula: C₉H₈Cl₃NO | MW: 252.5 g/mol .
- Key Differences: Acetamide group replaces the ethanolamine moiety. Additional chlorine atom on the acetamide chain.
- Property Comparison: LogP: 2.9 (acetamide) vs. estimated ~1.5 for the target compound (due to ethanol’s polarity) . Hydrogen bonding: Acetamide’s N–H is a stronger H-bond donor than ethanolamine’s N–H.
2-(Benzyl-amino)-ethanol ()
- Molecular Formula: C₉H₁₃NO | MW: 151.21 g/mol .
- Key Differences :
- Benzyl group lacks chlorine substituents.
- Thermodynamic Properties :
Electronic and Physical Properties
2-[2-(2,5-Dimethoxy-benzylamino)-ethoxy]-ethanol ()
- Molecular Formula: C₁₃H₂₁NO₄ | MW: 255.31 g/mol .
- Key Differences :
- Methoxy groups (electron-donating) vs. chlorine (electron-withdrawing).
- Physical Properties :
Research Implications
- Synthesis : The target compound may be synthesized via reductive amination (similar to ’s NaBH₄/I₂ method) .
- Applications: The dichlorobenzyl group enhances metabolic stability, while the ethanol group improves aqueous solubility, making it suitable for drug candidates targeting hydrophobic pockets.
- Future Work : Experimental validation of vaporization enthalpy, crystallography, and LogP is needed to confirm computational estimates.
Biological Activity
2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction between 2,5-dichlorobenzyl chloride and ethylamine in the presence of a base. The following general reaction scheme outlines the process:
-
Reagents :
- 2,5-Dichlorobenzyl chloride
- Ethylamine
- Base (e.g., sodium hydroxide)
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Reaction Conditions :
- Temperature: Room temperature to reflux
- Solvent: Typically an organic solvent such as dichloromethane or ethanol
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Product Isolation :
- The product is isolated through standard extraction and purification techniques, such as recrystallization or chromatography.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related pyrimidine derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammation. The IC50 values for COX-2 inhibition can be as low as 0.04 μmol, indicating strong anti-inflammatory potential .
Table 1: Comparison of Anti-inflammatory Activity
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. Similar compounds have shown cytotoxic effects against various cancer cell lines, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
Case Study: Cytotoxic Effects
In a study assessing the cytotoxicity of various derivatives, it was found that compounds structurally related to this compound exhibited significant growth inhibition in cancer cell lines such as A2780 (ovarian cancer) and MDA-MB-231 (breast cancer) with IC50 values reported as low as 0.02 μM .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural features:
- Chlorine Substitution : The presence of chlorine atoms at specific positions on the benzyl ring enhances the compound's potency against COX enzymes.
- Amine Functionality : The ethylamino group contributes to the lipophilicity and overall bioavailability of the compound.
- Hydroxyl Group : The hydroxyl group may play a role in modulating interactions with biological targets.
Q & A
Q. What are the optimal synthetic routes for 2-[(2,5-Dichloro-benzyl)-ethyl-amino]-ethanol, and how can purity be ensured?
- Methodological Answer : A two-step synthesis is commonly employed. First, alkylation of ethylamine derivatives with 2,5-dichlorobenzyl bromide (precursor availability: ) under reflux conditions in toluene or DMF, using triethylamine as a base to neutralize HBr byproducts . For example, reacting 2,5-dichlorobenzyl bromide (1.2 eq) with ethylaminoethanol (1 eq) at 80–100°C for 2–4 hours yields the crude product. Purification involves column chromatography (C18 reverse-phase, acetonitrile/water gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity . Yield optimization (typically 75–88%) requires strict control of stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the benzyl-ethyl-amino linkage (e.g., aromatic protons at δ 7.2–7.5 ppm, ethyl CH at δ 2.6–3.1 ppm) .
- IR : Stretching bands at 3300–3500 cm (O-H/N-H) and 1250–1300 cm (C-Cl) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 279.03 for CHClNO) .
Advanced Research Questions
Q. How do reaction conditions influence the yield and selectivity in the alkylation step?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution rates compared to toluene .
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products like N-ethyl dimerization. Lower temperatures (40–60°C) with catalysts (e.g., KI) mitigate this .
- Base Selection : Triethylamine vs. KCO affects byproduct formation; triethylamine is preferred for faster HBr scavenging .
Data Table :
| Condition | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Toluene, 100°C | 88 | 92 | <5% dimer |
| DMF, 80°C, KI | 85 | 95 | <3% isomer |
Q. Are there contradictory reports on the biological activity of this compound, and how can such discrepancies be resolved?
- Methodological Answer : Studies on structurally similar dichlorophenyl-ethanolamines report conflicting antimicrobial efficacy (e.g., Staphylococcus aureus MIC: 8 µg/mL vs. 32 µg/mL) . To resolve discrepancies:
- Standardized Assays : Use CLSI guidelines for MIC testing, ensuring consistent inoculum size and growth media .
- Structural Confirmation : Verify compound purity via HPLC and rule out degradation products .
- Dose-Response Curves : Test across 4–5 log concentrations to quantify EC trends .
Q. What role does the ethanolamine moiety play in CO2_22 absorption, and how can this be optimized?
- Methodological Answer : The ethanolamine group facilitates CO capture via carbamate formation. Key parameters:
- pH : Maintain pH 9–11 to deprotonate the amine for CO binding .
- Temperature : Lower temperatures (25–40°C) favor absorption capacity (0.6–0.8 mol CO/mol amine) .
- Structural Modifications : Introducing electron-withdrawing groups (e.g., Cl on benzyl) may enhance carbamate stability. Computational modeling (DFT) predicts binding energy improvements of 10–15% .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
